molecular formula C12H11N3O B4397570 {[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide

{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide

Cat. No. B4397570
M. Wt: 213.23 g/mol
InChI Key: CWZWGDVPDOPGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that exhibits potent biological activities and has potential applications in various fields.

Mechanism of Action

The exact mechanism of action of {[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase I, which is an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase I leads to DNA damage and cell death. It has also been reported to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound exhibits potent biological activities and has potential applications in various fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It also exhibits cytotoxic effects on cancer cells and induces apoptosis. In addition, it has been reported to exhibit immunomodulatory effects and has potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of {[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide is its potent biological activities. It exhibits anti-tumor, anti-inflammatory, and anti-viral activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the research on {[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide. One of the directions is to investigate its potential applications in the treatment of autoimmune diseases. Another direction is to explore its mechanism of action in more detail. In addition, there is a need to develop more efficient synthesis methods for this compound to make it more accessible for scientific research.

Scientific Research Applications

{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide has been extensively studied for its biological activities. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases. In addition, it has been reported to exhibit anti-viral activity against HIV-1 and HSV-1.

properties

IUPAC Name

N-[(1-prop-2-ynylbenzimidazol-2-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-7-15-11-6-4-3-5-10(11)14-12(15)8-13-9-16/h1,3-6,9H,7-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZWGDVPDOPGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide
Reactant of Route 2
{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide
Reactant of Route 3
Reactant of Route 3
{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide
Reactant of Route 4
Reactant of Route 4
{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide
Reactant of Route 5
Reactant of Route 5
{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide
Reactant of Route 6
Reactant of Route 6
{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.